An In-depth Technical Guide to Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
An In-depth Technical Guide to Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Landscape of a Modern Synthetic Building Block
In contemporary drug discovery and materials science, the strategic incorporation of fluorine and tailored nitrogen-based functional groups into heterocyclic scaffolds is a cornerstone of molecular design. Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate emerges as a compound of significant interest, embodying key structural motifs—a fluorinated pyridine ring, a secondary amine, and a methyl ester—that are highly sought after for modulating physicochemical and biological properties. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. While direct, peer-reviewed literature on this specific molecule (CAS No. 2187434-95-1) is not extensively available, this document synthesizes data from analogous structures and established chemical principles to offer robust, field-proven insights into its properties, synthesis, and handling. Every protocol and claim is grounded in authoritative chemical theory and supported by references to similar, well-characterized systems.
Molecular Identity and Core Physicochemical Properties
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The strategic placement of a fluorine atom at the 6-position, an isopropylamino group at the 4-position, and a methyl carboxylate at the 3-position creates a unique electronic and steric environment, making it a versatile intermediate for further chemical elaboration.
Table 1: Core Compound Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate | --- |
| CAS Number | 2187434-95-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | Calculated |
| Molecular Weight | 212.22 g/mol | Calculated |
| Predicted XlogP | 1.5 - 2.5 | Analog-based Estimation[3][4] |
| Predicted pKa (basic) | 3.5 - 4.5 (Pyridine Nitrogen) | Analog-based Estimation |
| Predicted H-Bond Donors | 1 | Calculated |
| Predicted H-Bond Acceptors | 4 | Calculated |
| Predicted Polar Surface Area | 61.9 Ų | Analog-based Estimation[3] |
Note: Predicted values are derived from computational models and data from structurally related compounds and should be confirmed experimentally.
Proposed Synthesis: A Mechanistic Approach via Nucleophilic Aromatic Substitution (SNAr)
The most logical and industrially scalable approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is well-precedented for the functionalization of electron-deficient pyridine rings.[5] The fluorine atom at the 6-position and the ester at the 3-position both act as electron-withdrawing groups, activating the 4-position for nucleophilic attack.
Proposed Retrosynthetic Pathway
Caption: Retrosynthesis via SNAr.
Forward Synthesis Rationale and Protocol
The forward synthesis involves the reaction of a suitable di-halogenated pyridine precursor, such as methyl 4,6-difluoronicotinate or methyl 4-chloro-6-fluoronicotinate, with isopropylamine. The choice of leaving group at the 4-position (F or Cl) is critical; fluorine is often a surprisingly good leaving group in SNAr on heteroaromatics due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
Diagram: Proposed Synthetic Workflow
Caption: Workflow for proposed synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4,6-difluoropyridine-3-carboxylate (1.0 eq).
-
Reagent Addition: Add an anhydrous polar aprotic solvent such as DMSO or DMF (approx. 0.2 M concentration). Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Introduction: Add isopropylamine (1.2 eq) dropwise to the stirring solution. The causality here is crucial: slow addition prevents an uncontrolled exotherm.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined. This step removes the polar solvent and inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Validation: The structure and purity of the final product should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Characterization Profile (Anticipated)
A self-validating protocol requires rigorous characterization. Based on the proposed structure, the following spectral data are anticipated. These predictions are derived from established chemical shift principles and data from analogous fluorinated pyridine carboxylates.[6][7]
Table 2: Anticipated Spectroscopic Data
| Technique | Feature | Anticipated Result |
| ¹H NMR | Aromatic Protons | Two singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm). The proton at C5 will likely be a singlet, while the proton at C2 may show a small coupling to fluorine (⁴JH-F). |
| Isopropyl CH | A septet around δ 4.0-4.5 ppm, coupled to the six methyl protons. | |
| Isopropyl CH₃ | A doublet around δ 1.2-1.4 ppm (6H), coupled to the isopropyl CH. | |
| Ester CH₃ | A singlet around δ 3.8-3.9 ppm (3H). | |
| Amine NH | A broad singlet, chemical shift is concentration and solvent dependent (δ 5.0-7.0 ppm). | |
| ¹³C NMR | Pyridine Carbons | C6 (bearing F) will show a large ¹JC-F coupling (~240-260 Hz). C4 (bearing N) will also be distinct. Other aromatic carbons will appear between δ 100-160 ppm with smaller C-F couplings. |
| Carbonyl Carbon | A signal around δ 165-170 ppm. | |
| Isopropyl Carbons | CH signal around δ 45-50 ppm; CH₃ signals around δ 20-25 ppm. | |
| Ester Carbon | OCH₃ signal around δ 52-54 ppm. | |
| ¹⁹F NMR | Fluorine Signal | A single resonance is expected, likely a singlet or a small doublet if coupled to the C2 proton. |
| IR Spec. | Key Vibrations | C=O stretch (ester) at ~1720-1740 cm⁻¹; N-H stretch (secondary amine) at ~3300-3500 cm⁻¹ (broad); C-F stretch at ~1200-1300 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion | A clear molecular ion peak (M⁺) at m/z = 212. |
| Fragmentation | Common fragments would include loss of methoxy (-OCH₃, M-31) and isopropyl (-CH(CH₃)₂, M-43). |
Reactivity, Applications, and Safety
Chemical Reactivity
The molecule possesses three key functional handles for subsequent derivatization:
-
Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid is a crucial intermediate for amide bond formation, a cornerstone of medicinal chemistry.[8]
-
Secondary Amine: The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, or be used in cross-coupling reactions.
-
Pyridine Ring: While the ring is electron-deficient, the fluorine atom at the 6-position could potentially be displaced by a strong nucleophile under forcing conditions. The ring can also participate in metal-catalyzed cross-coupling reactions, although its electron-deficient nature makes oxidative addition more challenging.
Potential Applications in Drug Discovery
Substituted fluoropyridines are privileged scaffolds in medicinal chemistry.[9][10][11] The combination of the fluorine atom (for metabolic stability and binding interactions) and the amino group (for solubility and H-bonding) makes this molecule an attractive starting point for:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature similar aminopyridine or aminopyrimidine cores.[12]
-
GPCR Modulators: The scaffold can be elaborated to target various G-protein coupled receptors.
-
Agrochemicals: Fluorinated heterocycles are also prevalent in modern agrochemicals.
Safety and Handling
As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Hazards: Based on structurally similar compounds, this molecule should be treated as potentially harmful if swallowed, and may cause skin and serious eye irritation.[3][13] It may also cause respiratory irritation.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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He, W., Sun, H. S., Xu, Y. M., Tang, S. G., & Guo, C. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4157. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-(2-Chloropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Veeprho. (n.d.). 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Veeprho. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]
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Gultyai, V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Retrieved from [Link]
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Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 752-757. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1787-1811. Retrieved from [Link]
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Gultyai, V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-fluoro-4-methylpyridine-3-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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